molecular formula C22H22FN5O2 B10940864 N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)propan-2-yl]-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10940864
M. Wt: 407.4 g/mol
InChI Key: LJAKXHMHPVEMSL-UHFFFAOYSA-N
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Description

N~4~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of pyrazole, isoxazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and isoxazole intermediates, followed by their coupling with the pyridine derivative. Key steps include:

    Formation of the Pyrazole Intermediate: This involves the reaction of 1,3-dimethyl-1H-pyrazole with appropriate alkylating agents under controlled conditions.

    Synthesis of the Isoxazole Intermediate: This step includes the cyclization of suitable precursors to form the isoxazole ring.

    Coupling Reaction: The final step involves the coupling of the pyrazole and isoxazole intermediates with the pyridine derivative in the presence of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~4~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

N~4~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has diverse applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N4-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[2-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-1-METHYLETHYL]-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of pyrazole, isoxazole, and pyridine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H22FN5O2

Molecular Weight

407.4 g/mol

IUPAC Name

N-[1-(1,3-dimethylpyrazol-4-yl)propan-2-yl]-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H22FN5O2/c1-12(9-16-11-28(4)26-13(16)2)24-21(29)18-10-19(15-5-7-17(23)8-6-15)25-22-20(18)14(3)27-30-22/h5-8,10-12H,9H2,1-4H3,(H,24,29)

InChI Key

LJAKXHMHPVEMSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CC(C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F)C

Origin of Product

United States

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